molecular formula C9H12O4 B14630959 1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- CAS No. 53376-55-9

1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)-

Cat. No.: B14630959
CAS No.: 53376-55-9
M. Wt: 184.19 g/mol
InChI Key: BTHUKAQVHWDTAH-ZCFIWIBFSA-N
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Description

1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclopropane, featuring two carboxylic acid ester groups and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- can be achieved through several methods. One common approach involves the reaction of cyclopropane-1,1-dicarboxylic acid with appropriate reagents to introduce the ethenyl and ester groups. For example, the reaction of cyclopropane-1,1-dicarboxylic acid with vinyl magnesium bromide followed by esterification with methanol can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features make it a valuable compound for various synthetic and research purposes .

Properties

CAS No.

53376-55-9

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

dimethyl (2S)-2-ethenylcyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C9H12O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h4,6H,1,5H2,2-3H3/t6-/m1/s1

InChI Key

BTHUKAQVHWDTAH-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)C1(C[C@H]1C=C)C(=O)OC

Canonical SMILES

COC(=O)C1(CC1C=C)C(=O)OC

Origin of Product

United States

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